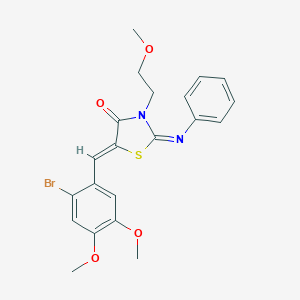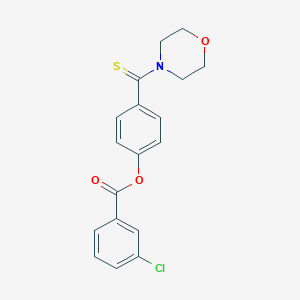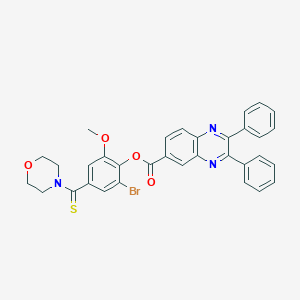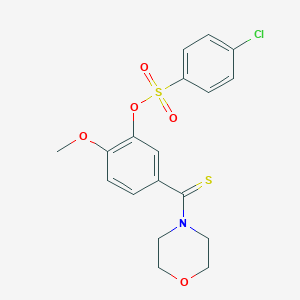
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BDMPT, is a thiazolidinone derivative that has been studied for its potential therapeutic properties. BDMPT has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane. The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory effects, making it a versatile compound for various research applications. Additionally, the synthesis of this compound is relatively straightforward, and the compound can be easily purified using standard analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against both cancer and normal cells, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the research on 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved therapeutic properties. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of this compound and its derivatives. Finally, the potential toxicity of this compound should be further investigated to determine its safety profile for potential clinical use.
Métodos De Síntesis
The synthesis of 5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-methoxyethylamine and phenyl isothiocyanate in the presence of a base. The resulting product is then treated with thiosemicarbazide to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity of the compound has been confirmed by various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C21H21BrN2O4S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)19(29-21(24)23-15-7-5-4-6-8-15)12-14-11-17(27-2)18(28-3)13-16(14)22/h4-8,11-13H,9-10H2,1-3H3/b19-12-,23-21? |
Clave InChI |
MBZLZGNSFBBVMA-SYVFOUEHSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
![2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B306325.png)
![1-{4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzothioyl}pyrrolidine](/img/structure/B306326.png)
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)






![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)